molecular formula C10H20O B1587019 2-Isopropyl-5-methylhexanal CAS No. 66656-67-5

2-Isopropyl-5-methylhexanal

Cat. No. B1587019
CAS RN: 66656-67-5
M. Wt: 156.26 g/mol
InChI Key: STZPMOIAPWTLNJ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylhexanal , also known by its chemical formula C10H20O , is an organic compound. Its molecular weight is approximately 156.265 Da . This aldehyde exhibits a fruity and slightly floral odor. The systematic IUPAC name for this compound is 2-Isopropyl-5-methylhexanal .


Synthesis Analysis

The synthesis of 2-Isopropyl-5-methylhexanal involves the reaction of appropriate precursors. While I don’t have specific details on the synthetic pathway, it typically starts with the alkylation of a suitable hexane derivative, followed by oxidation to form the aldehyde functional group. Researchers have explored various methods to achieve this synthesis, including catalytic processes and reagents .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methylhexanal consists of a six-carbon chain with an isopropyl group (CH(CH3)2) attached at the second carbon position. The aldehyde functional group (CHO) is located at the third carbon. The compound’s three-dimensional arrangement influences its chemical properties and reactivity .


Chemical Reactions Analysis

  • Addition Reactions : The aldehyde group can react with nucleophiles, such as Grignard reagents or cyanide ions .

Physical And Chemical Properties Analysis

  • Solubility : It is soluble in organic solvents like ethanol and diethyl ether but less soluble in water .

Safety And Hazards

  • Flammability : It is flammable; precautions should be taken during storage and handling .

properties

IUPAC Name

5-methyl-2-propan-2-ylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZPMOIAPWTLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985241
Record name 5-Methyl-2-(propan-2-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-methylhexanal

CAS RN

66656-67-5
Record name 5-Methyl-2-(1-methylethyl)hexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66656-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-5-methylhexanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-5-methylhexanal
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Synthesis routes and methods

Procedure details

To 10 g 2-isopropyl-5-methyl-2-hexenal synthesized above were added 70 ml ethanol, 1 ml saturated NaHCO3 solution and 0.25 g 10% Pd on carbon. N2 was introduced, follwed by H2, and the apparatus was connected with a graduated titration tube filled with H2. The reaction was allowed to continue with stirring at room temperature and atmosphere pressure until the absorption of H2 reached calculation value. The reaction mixture was filtered and the filtrate was used in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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